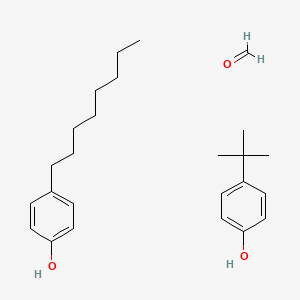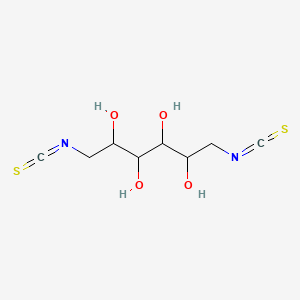
1,6-Dithiocyanatomannitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dithiocyanatomannitol is a chemical compound derived from mannitol, a type of sugar alcohol. Mannitol is widely used in various industries, including food, pharmaceutical, and medical fields, due to its unique properties. The addition of dithiocyanate groups to mannitol results in this compound, which has distinct chemical and physical properties that make it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dithiocyanatomannitol typically involves the reaction of mannitol with thiocyanate compounds under controlled conditions. One common method is to react mannitol with thiocyanogen (SCN)_2 in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a moderate temperature to ensure the selective addition of thiocyanate groups to the 1 and 6 positions of the mannitol molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dithiocyanatomannitol can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonate or sulfinic acid derivatives.
Reduction: Reduction of the thiocyanate groups can yield thiol or sulfide derivatives.
Substitution: The thiocyanate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or amines (e.g., methylamine) are employed.
Major Products Formed
Oxidation: Sulfonate or sulfinic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Halide or amine derivatives.
Applications De Recherche Scientifique
1,6-Dithiocyanatomannitol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive thiocyanate groups.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,6-Dithiocyanatomannitol involves its interaction with biological molecules through its thiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular pathways involved in redox balance and signal transduction, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: A diol with similar structural features but lacks the thiocyanate groups.
1,6-Dithiocyanatohexane: A compound with similar thiocyanate groups but a different carbon backbone.
Uniqueness
1,6-Dithiocyanatomannitol is unique due to the presence of both sugar alcohol and thiocyanate functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
73928-09-3 |
|---|---|
Formule moléculaire |
C8H12N2O4S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1,6-diisothiocyanatohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C8H12N2O4S2/c11-5(1-9-3-15)7(13)8(14)6(12)2-10-4-16/h5-8,11-14H,1-2H2 |
Clé InChI |
MNRZTQOTQUQUBW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(CN=C=S)O)O)O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


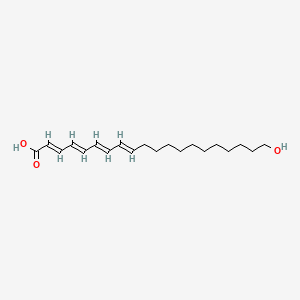
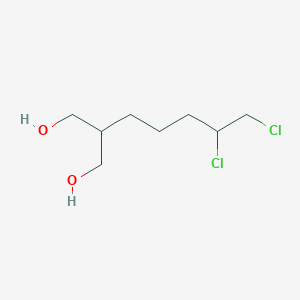
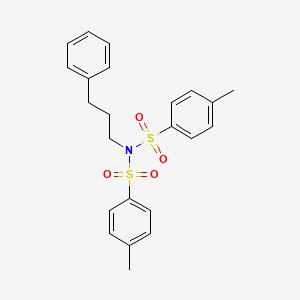
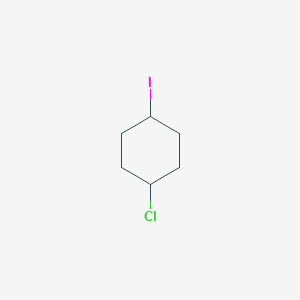
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
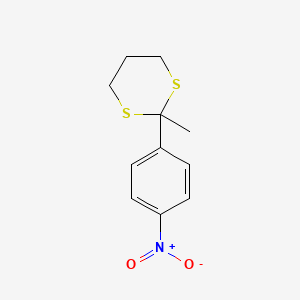
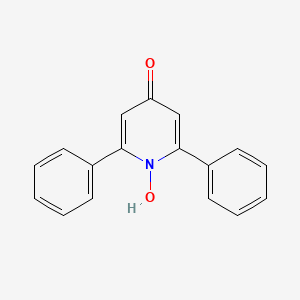

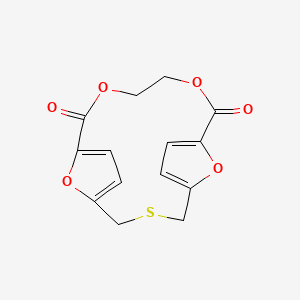
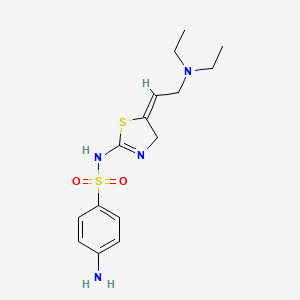

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
